

Application Note: High-Yield DNA Extraction from *Taraxacum* for Population Genetic Analysis

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Compound of Interest

Compound Name: *TARAXACUM*

Cat. No.: *B1175051*

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Introduction

Taraxacum (dandelion) is a genus within the Asteraceae family, characterized by complex reproductive strategies and high levels of secondary metabolites, including polyphenols and polysaccharides. These compounds present significant challenges for molecular research, as they can co-precipitate with nucleic acids, leading to impure samples that inhibit downstream enzymatic reactions crucial for genetic analysis. High-quality genomic DNA is a prerequisite for techniques such as PCR, next-generation sequencing (NGS), and restriction digests, which are fundamental to population genetics, phylogenetics, and drug development research.

This document provides a detailed, optimized protocol for the extraction of high-quality genomic DNA from **Taraxacum** leaf tissue. The method is a modification of the widely used Cetyltrimethylammonium Bromide (CTAB) protocol, specifically adapted to overcome the challenges posed by high concentrations of polysaccharides and polyphenolic compounds. This protocol consistently yields DNA of sufficient quantity and purity for a range of molecular applications.

Data Presentation

The success of a DNA extraction protocol is determined by the yield and purity of the resulting DNA. The following tables summarize expected quantitative data from a modified CTAB protocol applied to species within the Asteraceae family, which shares biochemical properties with **Taraxacum**. The data highlights the effectiveness of the protocol on different tissue types. Purity is assessed by spectrophotometric ratios: an A260/A280 ratio of ~1.8 indicates low

protein contamination, and an A260/A230 ratio between 2.0 and 2.2 suggests minimal polysaccharide and polyphenol contamination.[1]

Table 1: DNA Yield and Purity from Different Leaf Tissue States of Silphium spp. (Asteraceae) using a Modified CTAB Method

Tissue Type	Average DNA Concentration (ng/ μL)	Average A260/A280 Ratio	Average A260/A230 Ratio
Young, Fresh Leaf Tissue	150.5	1.85	2.10
Young, Lyophilized Leaf Tissue	145.2	1.86	2.05
Mature, Fresh Leaf Tissue	95.8	1.82	1.90
Mature, Lyophilized Leaf Tissue	92.4	1.83	1.88

Data adapted from studies on Silphium spp., a genus in the Asteraceae family with similar extraction challenges.[1][2][3] Young leaf tissue is recommended as it generally provides higher yields and purity.[4]

Table 2: Reagents for Modified CTAB Extraction Buffer

Reagent	Final Concentration	Purpose
CTAB	2% (w/v)	Lyses cell membranes and binds DNA.
Tris-HCl (pH 8.0)	100 mM	Maintains pH of the buffer.
EDTA (pH 8.0)	20 mM	Chelates magnesium ions, inactivating nucleases.[4]
NaCl	1.4 M	Helps remove polysaccharides.[5][6]
Polyvinylpyrrolidone (PVP)	2% (w/v)	Binds and removes polyphenolic compounds.[7][8]
β -mercaptoethanol	1% (v/v)	Antioxidant that prevents oxidation of polyphenols.[4]

Note: β -mercaptoethanol should be added to the buffer immediately before use in a fume hood.

Experimental Protocols

This section details the step-by-step modified CTAB protocol for extracting genomic DNA from **Taraxacum** leaf tissue.

Materials and Reagents

- CTAB Extraction Buffer (see Table 2)
- Chloroform:Isoamyl Alcohol (24:1, v/v)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- 95% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

- RNase A (10 mg/mL)
- Liquid Nitrogen
- Sterile 1.5 mL and 2.0 mL microcentrifuge tubes
- Mortar and pestle, pre-chilled
- Water bath or heating block
- Microcentrifuge

Protocol Steps

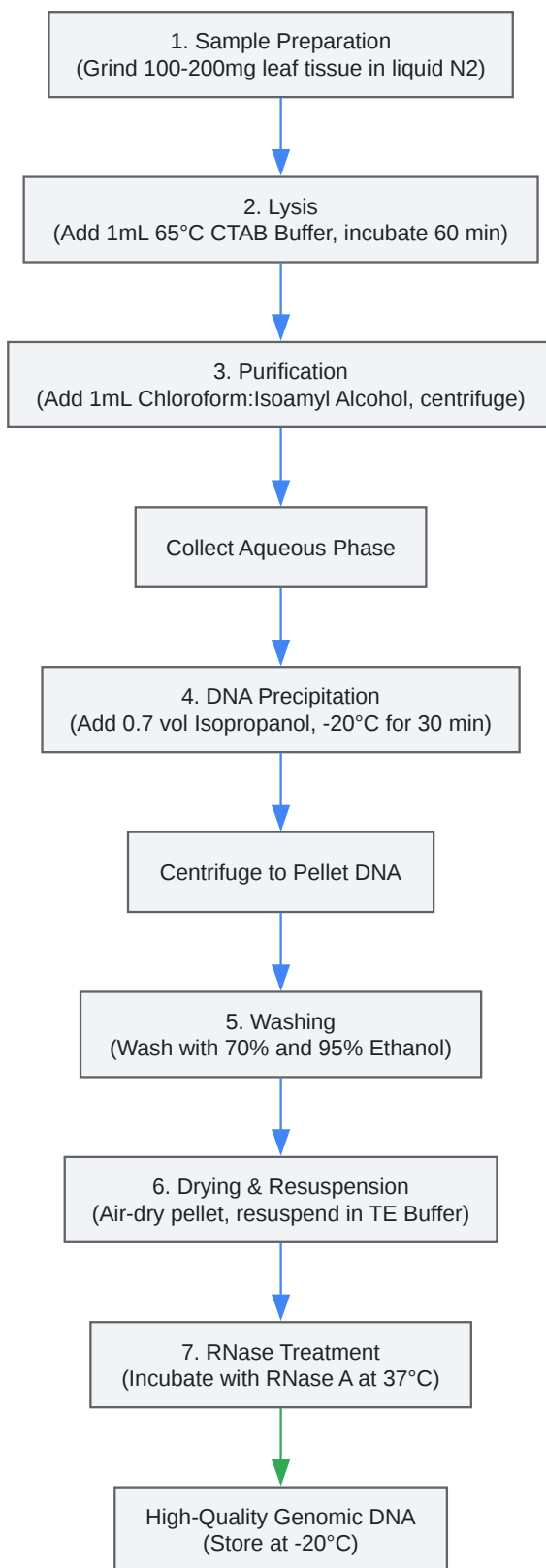
- Sample Preparation: a. Weigh 100-200 mg of fresh, young **Taraxacum** leaf tissue. b. Freeze the tissue using liquid nitrogen in a pre-chilled mortar. c. Immediately grind the frozen tissue to a fine, light-green powder with the pestle. Quick and thorough grinding is critical for efficient cell lysis.^[9]
- Lysis: a. Transfer the powdered tissue into a 2.0 mL microcentrifuge tube. b. Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (with freshly added β -mercaptoethanol). c. Vortex vigorously for 30 seconds to ensure the powder is fully suspended. d. Incubate the mixture at 65°C for 60 minutes. Invert the tube gently every 15-20 minutes to aid lysis.
- Purification: a. After incubation, allow the tube to cool to room temperature. b. Add an equal volume (1 mL) of Chloroform:Isoamyl Alcohol (24:1). c. Mix by inverting the tube for 10 minutes until an emulsion is formed. This step removes proteins and other cellular debris. d. Centrifuge at 12,000 x g for 15 minutes at room temperature. The mixture will separate into three phases. e. Carefully transfer the upper aqueous phase, which contains the DNA, to a new 1.5 mL microcentrifuge tube. Avoid disturbing the middle interface and the bottom organic layer.^[9] f. Repeat the chloroform:isoamyl alcohol extraction (steps 3b-3e) to ensure high purity.
- DNA Precipitation: a. To the recovered aqueous phase, add 0.7 volumes of ice-cold isopropanol. b. Mix gently by inversion. A white, thread-like DNA precipitate should become visible. c. Incubate at -20°C for at least 30 minutes to enhance precipitation. Longer

incubation can increase yield but may also co-precipitate more salts.[10] d. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

- Washing: a. Carefully decant the supernatant without disturbing the DNA pellet. b. Add 1 mL of ice-cold 70% ethanol to wash the pellet and remove residual salts and CTAB. c. Centrifuge at 10,000 x g for 5 minutes at 4°C. d. Carefully decant the ethanol. Repeat the wash with 1 mL of ice-cold 95% ethanol. e. Decant the 95% ethanol and give the tube a final quick spin to collect any remaining liquid, which should be removed with a pipette.
- Drying and Resuspension: a. Air-dry the pellet at room temperature for 10-15 minutes. Do not over-dry, as this will make the DNA difficult to dissolve.[5] b. Resuspend the DNA pellet in 50-100 µL of TE Buffer. The volume can be adjusted based on pellet size. c. To aid dissolution, incubate at 55°C for 10 minutes.
- RNase Treatment: a. Add 1 µL of RNase A (10 mg/mL) to the resuspended DNA. b. Incubate at 37°C for 30-60 minutes to degrade contaminating RNA. c. Store the purified genomic DNA at -20°C for short-term use or -80°C for long-term storage.

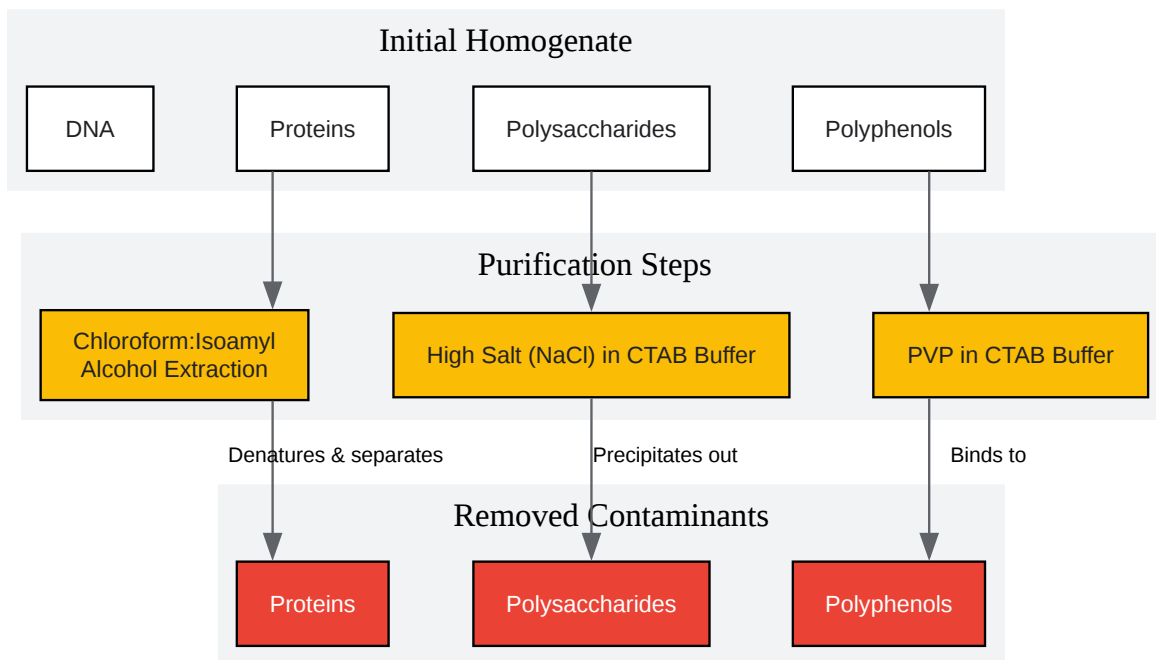
Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of contaminant removal during the extraction process.



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Caption: Modified CTAB DNA extraction workflow for **Taraxacum**.



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Caption: Mechanism of contaminant removal in the modified CTAB method.

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References

- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 7. Extraction of DNA for Plant Leaves / Leaf / Embryo / Seeds / Seedlings [le.ac.uk]
- 8. geneconserv.pro.br [geneconserv.pro.br]
- 9. zymoresearch.com [zymoresearch.com]
- 10. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
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